molecular formula C13H20BNO4S B1316101 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide CAS No. 305448-92-4

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Cat. No. B1316101
CAS RN: 305448-92-4
M. Wt: 297.2 g/mol
InChI Key: LBTPCAAJDFFVTA-UHFFFAOYSA-N
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Description

“N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide” is a chemical compound. It is related to the class of compounds known as boronic acids and derivatives . These compounds contain a boron atom attached to one or more organic functional groups .


Synthesis Analysis

The synthesis of this compound involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent . This reagent is used to borylate arenes and prepare other boron-containing compounds . The exact synthesis process for this specific compound is not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom attached to a phenyl group and a methanesulfonamide group . The boron atom is also attached to two methyl groups and an oxygen atom, forming a dioxaborolane ring . The empirical formula of the compound is C19H24BNO4S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its borate and sulfonamide groups are pivotal in nucleophilic and amidation reactions . It’s particularly useful in the synthesis of complex molecules where precise functional group manipulation is required.

Drug Development

In pharmaceutical research, compounds like this are used as enzyme inhibitors or ligands for specific drugs . They play a crucial role in the development of new therapeutic agents, including anticancer drugs, due to their high reactivity and stability.

Fluorescent Probes

The compound’s structure allows it to act as a fluorescent probe. It can identify various biological and chemical substances, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is essential for diagnostic and analytical purposes in biochemistry.

Stimulus-Responsive Drug Carriers

Due to the boronic ester bonds’ responsiveness to microenvironmental changes like pH, glucose, and ATP, this compound is used in constructing stimulus-responsive drug carriers . These carriers can deliver drugs like insulin and genes more effectively by controlling the release in response to specific biological triggers.

Catalysis

The compound is involved in catalytic processes, such as the protodeboronation of pinacol boronic esters. This is a critical step in formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in synthetic chemistry .

Hydrolysis Studies

Phenylboronic pinacol esters, like this compound, are studied for their susceptibility to hydrolysis at physiological pH . Understanding this process is vital for designing boron-containing drugs that are stable and effective within the human body.

Suzuki–Miyaura Coupling

It can be used in the Suzuki–Miyaura coupling reactions, a widely employed method for forming carbon-carbon bonds in organic chemistry. This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers .

FLAP Regulators

This compound is a raw material in the synthesis of diaryl derivatives acting as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is significant in the central nervous system, and regulating its activity can lead to new treatments for neurological disorders.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)15-20(5,16)17/h6-9,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTPCAAJDFFVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584512
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

CAS RN

305448-92-4
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methanesulfonylamino)phenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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